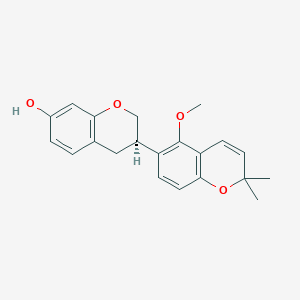
2'-O-Methylphaseollinisoflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structural features, including a methoxy group, dimethyl groups, and a dihydro-benzopyran core. It is known for its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol involves several steps. One common method includes the use of O-alkenyloxy or O-alkynyloxy-acetophenones combined with pyrazolones in the presence of triethylammonium acetate under microwave irradiation . Another approach involves the use of O-propargyloxy-acetophenones with a ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts like ZnO can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate cellular signaling pathways and induce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran-4-one: Known for its cytotoxic and anti-inflammatory properties.
Spiropyrans: Photochromic compounds with applications in smart materials and molecular electronics.
Uniqueness
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of methoxy and dimethyl groups, along with the dihydro-benzopyran core, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H22O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(3R)-3-(5-methoxy-2,2-dimethylchromen-6-yl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-18(25-21)7-6-16(20(17)23-3)14-10-13-4-5-15(22)11-19(13)24-12-14/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1 |
Clé InChI |
CSEWDTXNCZLZIW-AWEZNQCLSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC(=C2OC)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC(=C2OC)C3CC4=C(C=C(C=C4)O)OC3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















